molecular formula C2H8O7S2 B8058070 1,2-Ethanedisulfonic acid hydrate

1,2-Ethanedisulfonic acid hydrate

Cat. No.: B8058070
M. Wt: 208.2 g/mol
InChI Key: DPKGTLUCCMJBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1,2-Ethanedisulfonic acid hydrate undergoes various chemical reactions:

    Oxidation: As a strong acid, it can participate in oxidation reactions where it donates protons.

    Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less common.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Ethanedisulfonic acid hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-ethanedisulfonic acid hydrate involves its ability to dissociate in water, releasing hydrogen ions. These ions can participate in various chemical reactions, making the compound a powerful acid in aqueous solutions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1,2-Ethanedisulfonic acid hydrate can be compared with other similar compounds such as:

    Methanesulfonic Acid: Another strong sulfonic acid, but with only one sulfonic acid group.

    Ethanesulfonic Acid: Similar structure but lacks the second sulfonic acid group.

    Glyoxal Bis(sodium Hydrogen Sulfite) Adduct Hydrate: A related compound used in similar applications.

The uniqueness of this compound lies in its diprotic nature, making it a stronger acid compared to its monoprotonic counterparts.

Properties

IUPAC Name

ethane-1,2-disulfonic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2.H2O/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKGTLUCCMJBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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